(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
Description
(E)-3-(2-Methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked to a 2-methoxyphenyl group via an α,β-unsaturated carbonyl bridge. The thienopyrimidine scaffold is known for its role in modulating enzyme targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as seen in related benzothieno[3,2-d]pyrimidine derivatives . Synthesis typically involves coupling (E)-3-(2-methoxyphenyl)acrylic acid with a thienopyrimidine-containing amine under activating conditions (e.g., EDCI/DMAP) followed by purification via column chromatography .
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-15-5-3-2-4-13(15)6-7-16(22)19-9-10-21-12-20-14-8-11-25-17(14)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,19,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOKBAJHYBYGW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the aromatic rings, heterocyclic cores, and linker regions. Key comparisons include:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., 4-chloro or 4-methoxy). This could influence solubility and target binding .
- Heterocyclic Core: Thienopyrimidin-4-one derivatives (e.g., the target compound) exhibit COX-2/iNOS inhibition, whereas acridine-containing analogs (e.g., Compound 12) are prioritized for anticancer research .
- Bioactivity: Compound 2 (), with a 4-hydroxy-3-methoxyphenyl group, shows potent anti-inflammatory activity (IC50: 17.00 μM for NO inhibition), suggesting that hydroxylation enhances activity compared to methoxy-only analogs .
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